2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. Reagents such as sulfur and nitrogen-containing compounds are often used under controlled conditions.
Functional Group Substitution: The introduction of the 2,3-dimethylphenyl and 2-methylphenyl groups is achieved through substitution reactions. Common reagents include alkyl halides and organometallic reagents.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- 2-{[3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern and the resulting biological activities. The presence of the 2,3-dimethylphenyl and 2-methylphenyl groups may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidin-2-yl group linked to a sulfanyl moiety and an acetamide structure. Its molecular formula is C23H18N4O2S with a molecular weight of approximately 510.7 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H18N4O2S |
Molecular Weight | 510.7 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against fungal and bacterial strains due to their ability to disrupt cellular processes by targeting specific enzymes or receptors involved in cell wall synthesis and metabolism .
Anticancer Activity
Studies have suggested that compounds containing thieno-pyrimidine frameworks can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis. For example, certain thienopyrimidines have been reported to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit cGMP-specific phosphodiesterases (PDEs), which play critical roles in various physiological processes including vasodilation and neurotransmission . This inhibition could lead to increased levels of cyclic GMP, thereby enhancing physiological responses.
The biological activity of this compound is likely mediated through:
- Enzyme Interaction : Binding to active sites on target enzymes.
- Signal Transduction Modulation : Altering intracellular signaling cascades.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals variations in biological activity based on slight modifications in chemical structure. For example:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Compound A | Thienopyrimidine | Antimicrobial |
Compound B | Sulfanyl-acetamide | Anticancer |
Compound C | Pyrimidine derivative | Enzyme inhibition |
These differences highlight the importance of structural nuances in determining pharmacological effects.
Case Studies
- Anticancer Study : A study published in Cancer Research demonstrated that a thienopyrimidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation found that a related compound exhibited potent activity against Staphylococcus aureus, suggesting potential for development into therapeutic agents for treating resistant infections .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-6-10-19(16(14)3)26-22(28)21-18(11-12-29-21)25-23(26)30-13-20(27)24-17-9-5-4-7-15(17)2/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEDERYYOMBJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.